N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
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Overview
Description
N,N-dimethyl-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.228. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Silylation and Structural Analysis
Lazareva et al. (2017) explored the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic benzoxazasiloles. This study, through NMR, FTIR spectra, and X-ray analysis, provided insights into the equilibrium and structural properties of these compounds, highlighting their potential for further applications in chemical synthesis (Lazareva et al., 2017).
Novel Precursors and Synthetic Routes
Khodot and Rakitin (2022) reported on the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, demonstrating a method for creating functionally substituted benzoxazoles. This work presents an interesting precursor for developing a series of 3,5-disubstituted benzoxazoles, underlining the compound's versatility in synthesizing pharmacologically active heterocycles (Khodot & Rakitin, 2022).
Synthesis and Antitumor Activity
A study by Nikalje et al. (2015) focused on synthesizing novel thiazolidinone derivatives showing promising anti-inflammatory activity. This research not only contributes to the understanding of the compound's chemical behavior but also opens avenues for developing potential therapeutic agents (Nikalje et al., 2015).
Protective Groups in Synthetic Chemistry
Hanessian and Moralioglu (1972) discussed the use of N,N-dimethylbenzamide and N,N-dimethylacetamide dimethyl acetals in the synthesis of cyclic α-(dimethylamino)benzylidene and 1-(dimethylamino)ethylidene acetals. Their research highlighted the utility of these compounds as temporary protecting groups for vicinal diols, showcasing their role in selective acylation processes (Hanessian & Moralioglu, 1972).
Molecular Probes and Environmental Analysis
Houdier et al. (2000) developed a new molecular probe for trace measurement of carbonyl compounds in water samples, emphasizing the compound's sensitivity and application in environmental water analysis. This research illustrates the compound's utility in environmental chemistry, particularly in detecting and quantifying pollutants (Houdier et al., 2000).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Mode of Action
It has been suggested that similar compounds may interact with their targets through a variety of mechanisms, potentially involving binding interactions with targeted amino acids .
Biochemical Pathways
Similar compounds have been reported to influence a variety of pathways, potentially contributing to their broad range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, potentially indicating a wide range of potential effects .
Action Environment
It’s worth noting that similar compounds have been reported to be highly soluble in water and other polar solvents , which could potentially influence their action and stability in different environments.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-12(2)10(14)7-13-8-5-3-4-6-9(8)16-11(13)15/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRASBUTVDEKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C2=CC=CC=C2OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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